N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Orexin Receptor Research
- Role in Sleep-Wake Modulation : A study by Dugovic et al. (2009) explored the role of orexin receptors in sleep-wake modulation, finding that blockade of orexin-2 receptor (OX2R) is sufficient to initiate and prolong sleep. This highlights the potential of compounds targeting these receptors in managing sleep disorders (Dugovic et al., 2009).
Anticancer Agent Synthesis
- Antitumor Activities : Fang et al. (2016) conducted a study on α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines. This suggests the potential of similar compounds in cancer therapy (Fang et al., 2016).
Antimicrobial Agent Development
- Antibacterial and Antifungal Activities : Desai et al. (2007) synthesized new quinazolines showing promising antibacterial and antifungal activities. Compounds like N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide could be structurally similar, indicating potential in antimicrobial applications (Desai et al., 2007).
Electroluminescence in Organic Light-Emitting Diodes
- Use in OLEDs : A study by Tsuboyama et al. (2003) on homoleptic cyclometalated iridium complexes revealed high efficiency in red phosphorescence. Compounds like the one might be explored for similar applications in organic light-emitting diodes (OLEDs) (Tsuboyama et al., 2003).
Cytochrome P450 Bioactivation
- Bioactivation Mechanism : Research by Subramanian et al. (2011) focused on the bioactivation of kinase inhibitors by cytochrome P450, forming oxidative products. This suggests the relevance of studying the metabolic pathways of similar compounds (Subramanian et al., 2011).
Selective Recognition of Metal Ions
- Chemosensors for Metal Ions : Shally et al. (2020) developed chemosensors for the selective identification of toxic Pd2+ ions. Analogous compounds may be synthesized for selective metal ion detection and environmental monitoring (Shally et al., 2020).
Safety And Hazards
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Future Directions
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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions, feel free to ask!
properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O2S/c24-17-7-8-18(25)19(12-17)27-23(30)22(29)26-13-20(21-6-3-11-31-21)28-10-9-15-4-1-2-5-16(15)14-28/h1-8,11-12,20H,9-10,13-14H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZJAJGFNIXTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide |
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